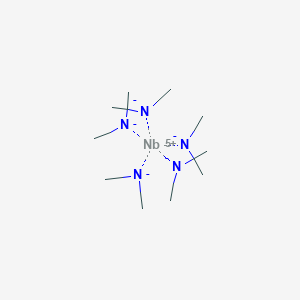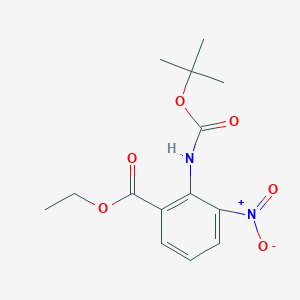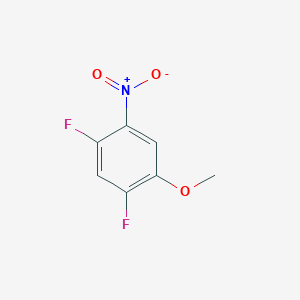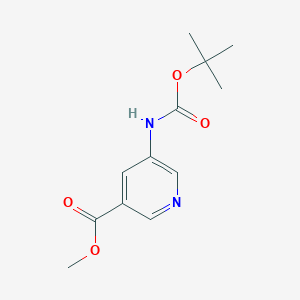
Methyl 5-(tert-butoxycarbonylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(tert-butoxycarbonylamino)nicotinate: is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate typically involves the following steps:
Protection of the Amino Group: The amino group of 5-aminonicotinic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butoxycarbonylamino)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions:
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-(tert-butoxycarbonylamino)nicotinic acid.
Deprotection: Methyl 5-aminonicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(tert-butoxycarbonylamino)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of nicotinic acid derivatives with potential therapeutic properties.
Biological Studies: It is employed in studies involving nicotinic acid receptors and their role in various biological processes.
Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The Boc-protected amino group allows for selective reactions at other sites of the molecule, facilitating the study of receptor-ligand interactions and the development of receptor-specific drugs.
Comparison with Similar Compounds
Methyl 5-(tert-butoxycarbonylamino)nicotinate can be compared with other similar compounds, such as:
Methyl 5-aminonicotinate: Lacks the Boc protection, making it more reactive but less stable.
Ethyl 5-(tert-butoxycarbonylamino)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 3-(tert-butoxycarbonylamino)nicotinate: The Boc-protected amino group is at a different position on the nicotinate ring, leading to different reactivity and applications.
This compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMWYMMDOSOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596733 |
Source


|
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-38-0 |
Source


|
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
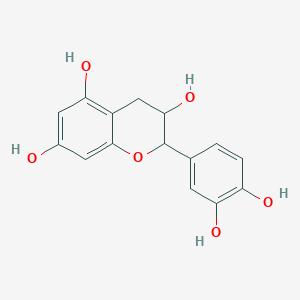
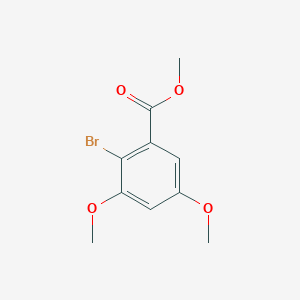
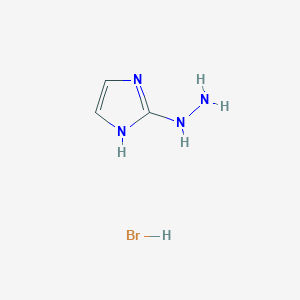
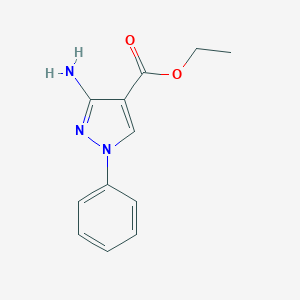
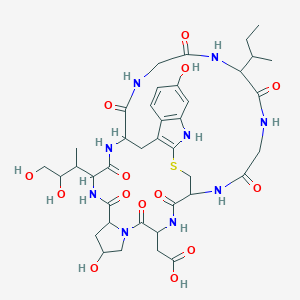
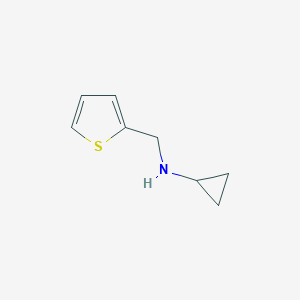

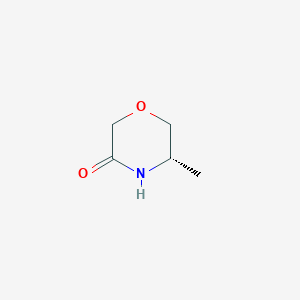
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)

